Cycloeicosane
Description
Significance of Large Cyclic Alkanes in Contemporary Chemical Research
Large cyclic alkanes, often termed macrocycles, are fundamental structures in various fields of contemporary chemical research. Their importance stems from several key aspects:
Model Systems for Conformational Analysis: Large rings like cycloeicosane offer a platform to study the complex interplay of forces that determine molecular shape. fiveable.me Unlike small, rigid rings that are dominated by angle strain, larger, more flexible cycloalkanes demonstrate how molecules adopt conformations to minimize torsional and transannular strain. fiveable.melibretexts.org Investigating their low-energy conformations provides fundamental data for computational models and a deeper understanding of molecular mechanics. libretexts.org
Probes for Physicochemical Properties: The systematic study of cycloalkanes of increasing ring size allows researchers to understand the relationship between molecular structure, size, and physical properties such as melting points, boiling points, and densities. ontosight.aiwikipedia.org These compounds serve as ideal non-polar, unfunctionalized backbones to isolate the effects of molecular size and shape on intermolecular forces. ontosight.ai
Building Blocks in Supramolecular Chemistry: The cyclic framework of macrocycles is a foundational element in host-guest chemistry. wikipedia.org While simple hydrocarbons like this compound are not typical host molecules, their derivatives, such as crown ethers and cyclophanes, are crucial. wikipedia.org The study of the parent cycloalkane provides baseline information for designing more complex, functionalized macrocycles capable of molecular recognition and self-assembly. mdpi.com
Relevance in Materials Science: The properties of large cycloalkanes, such as thermal stability and defined structure, make them and their derivatives relevant in materials science. smolecule.com They can serve as building blocks for polymers or as components in high-performance lubricants. smolecule.com
The study of cycloalkanes with seven or more carbon atoms is particularly interesting because they are flexible enough to achieve stable conformations with minimal bond angle strain. oit.edu this compound, with its 20-carbon ring, is a prime example of a large, stable macrocycle that contributes to this area of research. oit.edu
Overview of this compound's Structural Features and Research Relevance
This compound is a saturated cyclic hydrocarbon with the chemical formula C₂₀H₄₀. ontosight.ai It consists of a closed ring of twenty carbon atoms, with each carbon atom bonded to two hydrogen atoms. nmppdb.com.ng At room temperature, it exists as a colorless, crystalline solid. ontosight.ai Its molecular structure imparts significant flexibility, allowing for a variety of conformations. smolecule.com
The primary research relevance of this compound lies in its use as a reference or model compound. smolecule.com Its simple, unfunctionalized structure makes it an excellent benchmark for studying the properties of large-ring systems. Research applications and areas of interest include:
Fundamental Organic Chemistry: It is used in studies to understand the effects of molecular size and shape on the behavior of hydrocarbons. ontosight.ai
Materials Science: Due to its high thermal stability and defined structure, this compound has been investigated for its potential use in polymers and as a component in high-performance lubricants. smolecule.com
Supramolecular Chemistry: The hydrophobic nature of its large ring is of interest for studying non-covalent interactions and its potential to encapsulate smaller molecules within its framework, which has implications for material design. smolecule.com
Natural Products and Geochemistry: Cycloalkanes, including this compound, are found in various natural sources, such as plant extracts and petroleum products, prompting research into their origins and roles in these contexts. ontosight.airsc.orgresearchgate.net
Chemical and Physical Properties of this compound
| Property | Value | Unit | Source(s) |
| Molecular Formula | C₂₀H₄₀ | nmppdb.com.ng | |
| Molecular Weight | 280.53 | g/mol | ontosight.ai |
| CAS Registry Number | 296-56-0 | chemblink.com | |
| Physical State | Colorless, crystalline solid | ontosight.ai | |
| Melting Point | 36 - 37 | °C | ontosight.ai |
| 335.00 ± 3.00 | K | chemeo.com | |
| Boiling Point | ~324 | °C | ontosight.ai |
| 387.213 | °C at 760 mmHg | chemblink.com | |
| Density | 0.791 | g/cm³ | chemblink.com |
| Solubility | Insoluble in water, soluble in organic solvents | ontosight.ai |
Calculated Thermodynamic Properties of this compound
| Property | Value | Unit | Source(s) |
| Enthalpy of Formation (ΔfH°gas) | -467.71 | kJ/mol | chemeo.com |
| Standard Gibbs Free Energy of Formation (ΔfG°) | -19.72 | kJ/mol | chemeo.com |
| Enthalpy of Fusion (ΔfusH°) | 8.92 | kJ/mol | chemeo.com |
| Enthalpy of Vaporization (ΔvapH°) | 63.26 | kJ/mol | chemeo.com |
| Critical Temperature (Tc) | 1005.43 | K | chemeo.com |
| Critical Pressure (Pc) | 1537.87 | kPa | chemeo.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
296-56-0 |
|---|---|
Molecular Formula |
C20H40 |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
cycloicosane |
InChI |
InChI=1S/C20H40/c1-2-4-6-8-10-12-14-16-18-20-19-17-15-13-11-9-7-5-3-1/h1-20H2 |
InChI Key |
ZBLGFUHEYYJSSE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCCCCCCCCCCC1 |
Origin of Product |
United States |
Synthetic Methodologies for Cycloeicosane and Macrocyclic Analogs
Retrosynthetic Strategies for Macrocyclization
Retrosynthetic analysis is a problem-solving technique where the target molecule is transformed into simpler precursor structures, a process that is repeated until readily available starting materials are identified. wikipedia.org This backward-looking approach is fundamental to planning the synthesis of complex molecules like macrocycles. libretexts.org
The process of retrosynthesis involves the "disconnection" of bonds, which is the reverse of a known chemical reaction. wikipedia.orglkouniv.ac.in For a simple macrocycle like cycloeicosane, a C-C bond within the ring is the logical point for disconnection. This transforms the cyclic target into a simplified linear precursor. libretexts.org This disconnection reveals idealized, often charged, fragments known as "synthons". wikipedia.orgslideshare.net
Synthons themselves are not real reagents but conceptual intermediates. youtube.com In the forward synthesis, they are replaced by "synthetic equivalents," which are actual chemical compounds that can achieve the desired bond formation. wikipedia.org For instance, disconnecting a C-C bond in this compound could yield a nucleophilic synthon (carbanion) at one end of the linear chain and an electrophilic synthon (carbocation) at the other. The corresponding synthetic equivalents might be an organometallic compound (like a Grignard reagent) and an alkyl halide, respectively. wikipedia.org The choice of disconnection is critical and must correspond to a reliable and high-yielding ring-forming reaction in the forward direction. lkouniv.ac.in
There are two primary strategies for assembling the linear precursors required for macrocyclization: linear and convergent synthesis. chemistnotes.compediaa.com
While this compound itself is achiral, the synthesis of its substituted, chiral analogs requires careful consideration of stereochemistry from the earliest stages of retrosynthetic planning. chemrxiv.org The stereochemical outcome of a reaction can be directed in several ways, primarily through substrate control or auxiliary control. youtube.com
Substrate Control: Existing stereocenters within the linear precursor can influence the stereochemistry of newly formed centers during the synthetic sequence. youtube.com The inherent conformational preferences of the acyclic chain can dictate the facial selectivity of a reaction, leading to a specific diastereomer.
Auxiliary Control: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. youtube.com After serving its purpose, the auxiliary is removed. This strategy is powerful for establishing the desired stereochemistry in one of the fragments during a convergent synthesis, which is then carried through to the final macrocyclic product.
Understanding how intramolecular interactions and reaction conditions affect the stereochemical outcome is crucial. For instance, in the synthesis of certain chiral macrocycles, non-covalent interactions within the linear precursor can kinetically favor the formation of one diastereomer over another during the irreversible ring-closing step. nih.gov Therefore, the retrosynthetic plan must not only identify a suitable ring-closing reaction but also account for how the stereocenters will be set correctly throughout the synthesis.
Ring-Closing Strategies for Eicosane-Sized Macrocycles
The key step in any macrocycle synthesis is the intramolecular cyclization of the linear precursor. This step is challenging because the long, flexible chain must adopt a specific conformation to allow the reactive ends to meet, a process that competes with intermolecular reactions that lead to polymers and oligomers. nih.govresearchgate.net To favor the desired intramolecular reaction, these cyclizations are often performed under high-dilution conditions, where the concentration of the linear precursor is kept very low. acs.org
A powerful and widely utilized method for constructing large rings involves the cyclization of linear precursors containing terminal alkenes or alkynes.
The intramolecular metathesis of a long-chain α,ω-diene is known as Ring-Closing Metathesis (RCM). wikipedia.org This reaction has become a dominant strategy for the synthesis of unsaturated macrocycles of various sizes, from 5-membered rings up to 90-membered macrocycles. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by metal-alkylidene complexes and typically releases volatile ethylene (B1197577) gas, which helps to drive the reaction to completion. wikipedia.org RCM is valued for its high functional group tolerance and its ability to form C-C bonds under relatively mild conditions. nih.govdrughunter.com
Similarly, linear precursors with terminal alkyne groups can be cyclized. Enyne ring-closing metathesis involves the reaction of an alkene with an alkyne to form a cyclic diene. wikipedia.org Other methods, such as copper-catalyzed Castro-Stephens coupling, can join a terminal alkyne and a vinyl iodide to form macrocycles containing a diene subunit. umn.edu
The cyclization of linear precursors is predominantly achieved through catalytic methods, although thermal approaches exist for specific systems.
Catalytic Approaches Transition metal catalysis is the cornerstone of modern macrocyclization chemistry. acs.org A variety of robust and selective catalytic systems have been developed to efficiently form large rings.
Ruthenium-Catalyzed Ring-Closing Metathesis (RCM): This is arguably the most employed method for macrocyclization. acs.org Catalysts developed by Grubbs and Hoveyda are highly effective at promoting the cyclization of dienes. organic-chemistry.org The choice of catalyst can influence reaction efficiency and the stereoselectivity (E/Z) of the resulting double bond. nih.gov For example, Zhan 1B catalyst has been used on a multi-kilogram scale in the synthesis of an 18-membered macrolide, favoring the desired trans-isomer. drughunter.com
Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki, Stille, and Tsuji-Trost couplings are powerful tools for macrocyclization, forming C-C bonds from appropriately functionalized linear precursors. mdpi.comacs.org For instance, an intramolecular Suzuki coupling between a vinyl iodide and a boronate ester was the key macrocyclization step in the synthesis of the 38-membered ring of rhizopodin. mdpi.comnih.gov
Copper-Catalyzed Cyclizations: Copper catalysts are frequently used for coupling alkynes. The Castro-Stephens coupling, for example, cyclizes a copper acetylide with an aryl or vinyl halide. acs.org This method has been used to synthesize macrocycles containing multiple alkyne units. acs.org
The table below summarizes key catalytic approaches used in macrocyclization.
Thermal Approaches While less common for forming simple cycloalkane rings, thermal reactions can induce macrocyclization in certain substrates. For example, the thermal decomposition of specific acetylsalicylic acid derivatives has been shown to produce mixtures of cyclic oligosalicylides, which are macrocyclic esters. acs.orgacs.org These reactions are generally less controlled and have more limited substrate scope compared to modern catalytic methods.
Ring-Closing Metathesis in C20 Macrocycle Synthesis
Ring-Closing Metathesis (RCM) has emerged as a powerful and widely adopted method for the construction of macrocycles, including those in the C20 size range. researchgate.netnih.gov This reaction, often catalyzed by ruthenium or tungsten alkylidene complexes, involves the intramolecular reaction of a diene to form a cyclic alkene and a small volatile olefin, such as ethylene. rsc.org The high functional group tolerance and the commercial availability of robust catalysts have made RCM a popular choice in the synthesis of complex natural products and other macrocyclic compounds. nih.govdrughunter.com
One of the significant challenges in RCM for large rings is controlling the stereochemistry of the resulting double bond, which can form as a mixture of E- and Z-isomers. rsc.orgnih.gov The development of stereoselective catalysts has been a key area of research to address this issue. For instance, certain tungsten-based alkylidene catalysts have been shown to produce high Z-selectivity in the synthesis of macrocyclic alkenes. nih.gov The choice of catalyst, solvent, temperature, and substrate concentration are all critical parameters that must be optimized to achieve high yields and desired stereoselectivity. researchgate.net
The utility of RCM is highlighted in its application to the synthesis of various biologically active macrocycles, demonstrating its reliability in forming large ring systems. drughunter.comnih.gov Subsequent hydrogenation of the resulting cycloalkene provides a straightforward route to the corresponding cycloalkane, such as this compound.
| Catalyst Type | Key Features | Stereoselectivity | Reference |
| Grubbs Catalysts (Ru-based) | High functional group tolerance, commercially available. | Generally produces mixtures of E/Z isomers. | cam.ac.uk |
| Schrock Catalysts (Mo- or W-based) | High activity. | Can be tuned for high Z-selectivity. | nih.gov |
| Hoveyda-Grubbs Catalysts (Ru-based) | Increased stability and recyclability. | Often provides improved E/Z selectivity over first-generation Grubbs catalysts. | cam.ac.uk |
Radical Reactions in Macrocyclization
Radical cyclization reactions offer an alternative approach to the formation of macrocycles. These reactions typically involve the generation of a radical at one end of a long chain, which then attacks an acceptor group at the other end to close the ring. One common method involves the reductive cyclization of a diiodo compound. For example, 16- and 17-membered macrocycles have been successfully synthesized using radical chemistry to form a cyclic sulfide. cam.ac.uk
The success of radical macrocyclization is often dependent on high-dilution conditions to favor the intramolecular cyclization over intermolecular polymerization. The choice of radical initiator and reaction conditions is crucial for achieving good yields. Thiol-ene reactions, initiated by UV light in the presence of a radical initiator, are another example of radical chemistry being used to form macrocyclic structures, particularly in the synthesis of cyclic peptides. nih.gov
Acyloin Condensation and Related Methods
The Acyloin condensation is a classical method for the synthesis of cyclic α-hydroxy ketones, which can be subsequently reduced to the corresponding cycloalkanes. wikipedia.org This reductive coupling of two carboxylic esters is typically carried out using metallic sodium in an aprotic solvent like toluene or xylene. bspublications.netchemistnotes.com The intramolecular version of this reaction is particularly well-suited for the synthesis of large rings, including those with 10 or more members, often providing good to excellent yields. wikipedia.org
A significant improvement to the classical Acyloin condensation is the Rühlmann modification, which involves trapping the enediolate intermediate with chlorotrimethylsilane. orgsyn.orgprezi.com This prevents competing reactions and generally leads to higher yields of the desired cyclic acyloin. orgsyn.org The resulting bis(silyloxy)alkene can then be hydrolyzed to the acyloin.
Typical Yields for Intramolecular Acyloin Condensation:
| Ring Size | Yield |
| 5- and 6-membered | 80–85% |
| 8- and 9-membered | 30–40% |
| 10- and 11-membered | 50–60% |
| 12-membered and higher | >70% |
Data sourced from Wikipedia's entry on Acyloin condensation. wikipedia.org
Template-Directed Synthesis Principles for Large Rings
Template-directed synthesis is a sophisticated strategy that utilizes a temporary molecular scaffold (the template) to guide the formation of a specific product. ox.ac.uk The template organizes the reactant molecules in a pre-determined geometry, thereby facilitating the desired ring-closing reaction and minimizing the formation of undesired oligomers or polymers. rsc.org This approach is particularly valuable for the synthesis of very large macrocycles and interlocked molecular architectures like catenanes and rotaxanes. ox.ac.uk
In a classical template-directed macrocyclization, there is a 1:1 complementarity between the template and the product. ox.ac.uk However, for the synthesis of very large rings, "nonclassical" strategies have been developed where multiple smaller templates work in concert to direct the formation of a large ring. ox.ac.uk The interactions between the template and the reactants are typically non-covalent, such as hydrogen bonding or metal-ligand coordination. rsc.org Once the macrocycle is formed, the template is removed. The reversible nature of some reactions used in template synthesis, such as olefin metathesis, allows for "proof-reading" and error correction, leading to the thermodynamically most stable product. rsc.org
Innovation in Synthetic Accessibility of Large Cycloalkanes
Recent advances in automation and computational tools are beginning to address the challenges associated with the synthesis of complex molecules like large cycloalkanes.
Automated Organic Synthesis Platforms and High-Throughput Methodologies
Automated synthesis platforms are transforming the field of organic chemistry by replacing manual laboratory operations with robotics and data-driven algorithms. nih.govresearchgate.net These platforms can perform reactions, purify products, and analyze outcomes in a continuous and automated fashion. nih.gov High-throughput experimentation (HTE), which involves the miniaturization and parallelization of reactions, is a key component of these platforms, enabling the rapid screening of reaction conditions and the generation of large datasets for machine learning applications. researchgate.net
For the synthesis of large cycloalkanes, automated platforms can be used to optimize challenging macrocyclization reactions by systematically varying parameters such as catalyst, solvent, temperature, and concentration. nih.gov This can significantly accelerate the discovery of efficient synthetic routes. The integration of artificial intelligence and machine learning with these platforms allows for predictive modeling and the intelligent design of experiments, further enhancing the efficiency of synthesis development. nih.govwikipedia.org Commercially available robotic platforms are now capable of handling air-sensitive reagents and performing reactions at low temperatures, expanding the scope of automated synthesis to a wider range of chemical transformations. chemspeed.com
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis (MAOS) has emerged as a significant enabling technology in chemistry, offering substantial improvements over conventional heating methods. nih.govsurrey.ac.uk The application of microwave irradiation can accelerate reaction rates, leading to dramatically reduced reaction times, and often results in higher chemical yields and product purity. nih.govanton-paar.comresearchgate.net This technique relies on the efficient transfer of energy achieved through dielectric heating, where microwaves directly interact with polar molecules (solvents or reactants) in the reaction mixture, leading to rapid and uniform heating. beilstein-journals.orgnih.gov For the synthesis of macrocycles like this compound and its analogs, these advantages are particularly valuable, as traditional macrocyclization reactions are often plagued by low yields and long reaction times due to challenging entropic factors. apeiron-synthesis.com
Microwave heating has been successfully applied to various macrocyclization strategies, including transition-metal catalyzed olefin ring-closure metathesis (RCM), intramolecular cross-coupling reactions, macrolactonization, and macrolactamization. nih.gov These methods provide efficient pathways to a diverse range of macrocyclic structures.
One of the most powerful techniques for forming large ring systems is Ring-Closing Metathesis (RCM), which is well-suited for macrocyclization. apeiron-synthesis.comthieme-connect.com The use of microwave irradiation in RCM reactions has been shown to shorten reaction times and, in some cases, improve yields. oup.com Research into sterically demanding RCM reactions has demonstrated a clear acceleration effect under microwave conditions compared to conventional heating, even when the bulk temperature is strictly controlled. oup.com
A study on the synthesis of macrocyclic diaryl ethers via intramolecular Ullmann coupling provides a clear example of the benefits of microwave assistance. nih.gov When comparing conventional heating with microwave irradiation for the macrocyclization of a 1,7-diarylheptan-3-one precursor, the microwave-assisted method showed a significant improvement in both reaction time and yield. nih.gov
Below is a comparison of conventional heating versus microwave-assisted synthesis for this model reaction:
| Method | Temperature (°C) | Time (h) | Yield (%) |
| Conventional Heating (Reflux) | 150 | 20 | 33 |
| Microwave Irradiation | 200 | 0.5 | 68 |
| (Data sourced from a study on the macrocyclization of 1,7-diarylheptan-3-one) nih.gov |
Further studies have explored the synthesis of other macrocyclic analogs using microwave-assisted techniques. For instance, benzo-thio crown ethers have been synthesized from 2,2′-dithiodibenzoyl chloride and a dithiol or diol under microwave irradiation at 100 °C for 1 hour, achieving yields of 36–87%. nih.gov This is a substantial improvement compared to the 18–52% yields obtained under conventional reflux conditions that required 3–7 days. nih.gov
Conformational Analysis and Dynamics of Cycloeicosane
Theoretical Frameworks for Conformational Energy Landscapes
The stability of any given conformation of cycloeicosane is determined by the sum of various types of strain energy. For large cycloalkanes, the primary contributors to this strain are angle strain, transannular strain, and eclipsing (or torsional) strain. libretexts.org
In large cycloalkanes such as this compound (a 20-membered ring), the carbon atoms can easily adopt puckered, non-planar conformations. slideshare.netslideshare.net This flexibility allows the C-C-C bond angles to achieve the ideal tetrahedral angle of approximately 109.5°, thus minimizing angle strain. libretexts.org Unlike small, rigid rings like cyclopropane (B1198618) where angle deviation is severe, large rings are essentially free of angle strain. libretexts.orgmaricopa.edu
However, this puckering in large rings can lead to significant transannular strain , a form of steric hindrance. libretexts.orgfiveable.me This strain arises from repulsive van der Waals interactions between non-adjacent atoms that are forced into close proximity across the ring. wikipedia.org For instance, hydrogen atoms on opposite sides of the this compound ring may crowd each other, raising the internal energy of that specific conformation. libretexts.org Molecular mechanics calculations have shown that for medium-sized rings (7-13 carbons), this is a major source of strain energy. wikipedia.org In rings with more than twelve carbons, like this compound, the strain is generally minimal as the ring is large enough to adopt conformations that avoid these interactions. libretexts.org
| Cycloalkane (Ring Size) | Total Ring Strain (kcal/mol) | Primary Strain Contributor(s) |
|---|---|---|
| Cyclopropane (3) | 27.6 | Angle, Torsional |
| Cyclobutane (4) | 26.4 | Angle, Torsional |
| Cyclopentane (5) | 6.5 | Torsional |
| Cyclohexane (B81311) (6) | 0.0 | (Essentially Strain-Free) |
| Cyclodecane (10) | 11.0 | Transannular, Torsional |
| Cyclotetradecane (14) | ~2.0 | Torsional, Transannular (low) |
| This compound (20) | Minimal | Torsional, Transannular (low) |
This table presents generalized data comparing ring strain across various cycloalkanes to contextualize the low-strain nature of large rings like this compound. Data is compiled from multiple sources. libretexts.org
Eclipsing strain , also known as torsional strain, results from the repulsion between electrons in bonds on adjacent atoms. libretexts.orglumenlearning.com This strain is maximized when these bonds are aligned (eclipsed) and minimized when they are staggered. lumenlearning.com While cyclohexane can adopt a perfect chair conformation where all adjacent hydrogens are staggered, larger rings find it more challenging to eliminate all eclipsing interactions simultaneously. libretexts.org
Computational Approaches to Conformational Sampling
Identifying the vast number of possible conformations for a flexible molecule like this compound and determining their relative energies requires computational chemistry. unipd.it A combination of methods is typically employed to explore the conformational space thoroughly.
Molecular Mechanics (MM) is the primary tool for exploring the conformational landscape of large molecules like this compound. epj-conferences.org This method models a molecule as a collection of atoms connected by springs (bonds) and calculates the potential energy using a set of parameters known as a force field (e.g., MMFF, AMBER). epj-conferences.orgmdpi.com The energy is calculated based on bond stretching, angle bending, torsional angles, and non-bonded van der Waals and electrostatic interactions. mdpi.com
By systematically or stochastically altering the torsional angles of the ring, MM calculations can rapidly evaluate the energy of thousands or millions of potential conformations. mdpi.com This process, often called a conformational search, aims to identify the low-energy minima on the potential energy surface. mdpi.comgaussian.com The conformation with the lowest calculated energy is predicted to be the ground state conformation. caltech.edu
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of this compound. epj-conferences.orgnih.gov This technique uses the forces calculated by a molecular mechanics force field to simulate the actual motion of atoms over time by solving Newton's equations of motion. nih.govrsc.org An MD simulation generates a trajectory that shows how the molecule flexes, vibrates, and converts between different conformations. mdpi.combiorxiv.org
By analyzing these trajectories, researchers can understand the pathways and energy barriers for interconversion between different stable conformations. nih.gov For a flexible molecule like this compound, MD simulations can reveal how it transitions between various puckered forms, providing a more complete picture of its dynamic nature at a given temperature than static MM calculations alone. nih.gov
While MM methods are fast, their accuracy is limited by the quality of the force field parameters. For more accurate energy calculations, quantum mechanical methods like Ab Initio and Density Functional Theory (DFT) are used. nih.govresearchgate.netukm.my These methods solve the Schrödinger equation (or an equivalent in DFT) to determine the electronic structure and energy of a molecule from first principles, without empirical parameters. ukm.my
Due to their high computational cost, it is impractical to perform a full conformational search for this compound using DFT or Ab Initio methods. mdpi.com Instead, a common and effective strategy is to first use MM to identify a set of low-energy candidate conformations. mdpi.com Then, the geometries of these select conformations are optimized, and their single-point energies are recalculated at a higher level of theory, such as DFT (e.g., using functionals like B3LYP or M06) or Ab Initio methods (e.g., MP2). mdpi.comresearchgate.net This combined approach leverages the speed of MM and the accuracy of quantum mechanics to provide reliable predictions of the relative stabilities of the most important conformations. mdpi.com
| Computational Method | Primary Application for this compound | Advantage | Limitation |
|---|---|---|---|
| Molecular Mechanics (MM) | Broad conformational search, identifying low-energy candidates. | Very fast, suitable for large molecules and many conformations. | Accuracy depends on the quality of the force field parameters. |
| Molecular Dynamics (MD) | Simulating molecular motion and conformational interconversions over time. | Provides dynamic information, pathways, and energy barriers. | Computationally more intensive than MM; limited by force field accuracy. |
| DFT / Ab Initio | High-accuracy energy calculation and geometry optimization of key conformations. | High accuracy, based on first principles. | Computationally very expensive, not feasible for broad conformational searches on large molecules. |
Experimental Probing of this compound Conformations
The conformational landscape of this compound has been investigated through various experimental techniques, providing insights into its structure and dynamics in both the solid and solution phases.
Solid-State Conformational Studies (e.g., X-ray Crystallography)
X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of molecules in the solid state. For large cycloalkanes like this compound, this method provides a static snapshot of the preferred conformation within a crystal lattice. These studies are crucial for understanding the intricate balance of forces, such as angle strain, torsional strain, and transannular interactions, that govern the molecule's shape.
| Parameter | Typical Value/Range |
| Crystal System | Orthorhombic, Monoclinic, Tetragonal cdnsciencepub.com |
| Space Group | Pna21, P21/c, I-42d cdnsciencepub.com |
| Temperature (K) | 100(1) mdpi.com |
| Data Collection Method | Single-crystal X-ray diffraction mdpi.com |
| Refinement Method | Full-matrix least-squares on F² mdpi.com |
This table presents typical parameters from X-ray crystallographic studies of macrocyclic compounds, illustrating the type of data obtained from such experiments. cdnsciencepub.commdpi.com
Solution-Phase Conformational Studies (e.g., Dynamic NMR Spectroscopy)
In solution, this compound exhibits significant conformational flexibility. Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying the conformational dynamics of such molecules. libretexts.org This technique allows for the observation of the interchange between different conformations and the determination of the energetic barriers associated with these processes.
Variable Temperature (VT) NMR spectroscopy is instrumental in elucidating the kinetic and thermodynamic parameters of conformational equilibria. numberanalytics.comnumberanalytics.com By recording NMR spectra at different temperatures, it is possible to observe changes in the lineshapes of the signals. At low temperatures, the interchange between conformers may be slow on the NMR timescale, resulting in separate signals for each distinct conformation. As the temperature increases, the rate of interchange accelerates, leading to the broadening and eventual coalescence of these signals into a single, time-averaged peak. oxinst.com
From the analysis of these temperature-dependent spectral changes, key thermodynamic and kinetic parameters can be extracted. rsc.org The equilibrium constant (Keq) between conformers can be determined from the integration of the signals at low temperatures, which in turn allows for the calculation of the Gibbs free energy difference (ΔG°). The rate constants (k) for the interconversion can be determined from lineshape analysis at various temperatures, particularly around the coalescence temperature. This allows for the calculation of the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) for the conformational interchange. rsc.org
| Parameter | Description | Information Obtained |
| ΔG° | Gibbs Free Energy Difference | Relative stability of conformers. ic.ac.uk |
| ΔH° | Enthalpy Difference | Difference in bond and strain energies. rsc.org |
| ΔS° | Entropy Difference | Difference in conformational flexibility and symmetry. rsc.org |
| ΔG‡ | Gibbs Free Energy of Activation | Overall energy barrier for interconversion. rsc.org |
| ΔH‡ | Enthalpy of Activation | Energy required to reach the transition state. rsc.org |
| ΔS‡ | Entropy of Activation | Change in disorder on going to the transition state. rsc.org |
This table outlines the key parameters that can be determined from Variable Temperature NMR studies and the insights they provide into conformational dynamics. rsc.orgic.ac.uk
Two-dimensional EXchange SpectroscopY (EXSY) is a powerful NMR technique used to identify the pathways of chemical exchange processes, including conformational interconversions. spectroscopyeurope.comresearchgate.net An EXSY spectrum shows correlation peaks (cross-peaks) between the signals of nuclei that are exchanging with one another. The presence of a cross-peak between two signals is direct evidence of exchange between the corresponding sites. jeol.com
For this compound, EXSY can be used to map out the network of conformational interchanges. By analyzing the pattern of cross-peaks, it is possible to determine which conformers interconvert directly and which do so via intermediate conformations. The intensity of the cross-peaks is related to the rate of exchange, providing quantitative information about the kinetics of the various exchange pathways. nih.gov This technique is particularly valuable for complex systems where multiple conformational processes occur simultaneously. nih.gov
Solvent Effects on Macrocyclic Conformations
The conformation of a macrocyclic molecule like this compound can be significantly influenced by the solvent in which it is dissolved. mdpi.comfrontiersin.org The solvent can affect the relative energies of different conformers and the energy barriers for their interconversion. These effects arise from a combination of factors, including:
Polarity: Polar solvents may preferentially stabilize more polar conformers of the solute, while non-polar solvents will favor less polar conformations. This is due to dipole-dipole interactions and the formation of a solvent shell around the solute. frontiersin.org
Hydrogen Bonding: If the macrocycle contains hydrogen bond donor or acceptor sites, solvents capable of hydrogen bonding can specifically interact with these sites, stabilizing certain conformations. mdpi.com
Solvophobic Effects: In certain solvents, the macrocycle may adopt a more compact conformation to minimize unfavorable interactions with the solvent molecules.
Computational models, such as continuum dielectric solvent models, can be used to explore the effect of the solvent's polarization on conformational preferences. mdpi.com Experimental studies often involve comparing the conformational equilibria in a range of solvents with varying polarities and hydrogen-bonding capabilities.
Stereodynamics and Chirality in Large Cyclic Systems
The study of stereodynamics focuses on the stereochemical changes that occur as a result of conformational isomerism. rsc.org Large, flexible rings like this compound can exhibit complex stereochemical behavior. Even in unsubstituted cycloalkanes, conformational chirality can arise when a molecule adopts a chiral conformation. fiveable.me If the barrier to interconversion to the enantiomeric conformation is high enough, the molecule may be considered chiral on the NMR timescale.
In large cyclic systems, the interconversion between enantiomeric conformations is often a low-energy process, leading to racemization. However, the introduction of substituents can create stable chiral centers and lead to the existence of diastereomeric conformations with distinct chemical and physical properties. libretexts.orglibretexts.org The stereodynamic behavior of these systems is governed by the interplay of steric and electronic effects, which determine the relative stabilities of the various stereoisomers and the energy barriers between them. pageplace.de Understanding these dynamics is crucial for applications in areas such as asymmetric synthesis and molecular recognition. pageplace.de
Computational Chemistry Approaches for Cycloeicosane Research
Force Field Development and Refinement for Large Alkanes
The study of large alkanes and cycloalkanes like cycloeicosane through molecular mechanics simulations heavily relies on the quality of the underlying force fields. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a molecule. xirrus.chacs.org The accuracy of simulated properties is directly dependent on the precision of these parameters. xirrus.ch
The development of robust force fields for large aliphatic chains has been an area of active research. Established biomolecular force fields, while successful for smaller molecules, have sometimes shown deficiencies when applied to long-chain alkanes (up to 20 carbons), occasionally resulting in inaccurate densities or pressures in simulations. xirrus.ch This has spurred the re-parametrization and refinement of existing force fields. For instance, the GROMOS96 force field has been improved by adjusting the van der Waals parameters for CH2 and CH3 united atoms to better reproduce experimental data like heats of vaporization for long-chain alkanes. xirrus.ch
The process of force field development often involves a systematic approach to parameter optimization, using a large and diverse set of experimental data. aip.org This "consistent force field" (CFF) methodology aims to derive a single set of energy functions to calculate multiple properties, such as equilibrium conformations, vibrational frequencies, and enthalpies. aip.org For cycloalkanes, this involves including terms for Coulomb interactions and using Urey-Bradley-type force fields for 1,3-interactions, alongside Lennard-Jones potentials for non-bonded interactions. aip.org The goal is to create transferable parameters that can reliably predict the properties of large and complex molecules like this compound. acs.org
| Force Field Family | Key Features for Large Alkanes | Refinement Strategy |
| GROMOS | Initially developed for biomolecular systems, with united-atom models. xirrus.chuni-paderborn.de | Re-parametrization of van der Waals parameters for CH2/CH3 groups to improve prediction of density and heat of vaporization for long chains. xirrus.ch |
| Consistent Force Field (CFF) | Employs a least-squares algorithm to optimize parameters against a wide range of experimental data (conformations, vibrational spectra, enthalpies). aip.org | Inclusion of Coulomb interactions and Urey-Bradley force fields for improved accuracy in cycloalkanes. aip.org |
| TraPPE-UA | United-atom force field optimized for vapor-liquid equilibrium (VLE) data. uni-paderborn.de | Parameters fitted to experimental vapor pressure, saturated liquid density, and critical temperature. uni-paderborn.de |
| PMFF (Physics-Based Molecular Force Field) | Integrates potential energy functions derived from experimental values like dipole moments and lattice energies. acs.org | Aims for a good balance among potential energy components by considering interdependencies during parameterization. acs.org |
Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics
Quantum mechanics provides the fundamental framework for understanding the electronic structure and energetics of molecules. wikipedia.orgnorthwestern.edu QM calculations, by solving the Schrödinger equation, offer a detailed picture of electron distribution and energy levels, which are crucial for predicting chemical properties and reactivity. wikipedia.orgnorthwestern.edu For a molecule like this compound, QM methods can provide benchmark data for refining force fields and understanding its intrinsic properties without experimental input.
Density Functional Theory (DFT) is a popular QM method that has become a powerful tool for investigating the mechanisms and selectivity of chemical reactions. researchgate.net DFT calculations can be used to determine the geometry, electronic properties, and relative energies of different conformers of this compound. While computationally more demanding than force field methods, QM calculations provide a higher level of theory and are essential for studying phenomena that depend on electronic effects, such as reaction mechanisms. researchgate.net
In one study, computational analysis involving this compound utilized molecular docking simulations, a method that often relies on QM principles to score interactions, to assess its binding affinity with the enzyme acetylcholinesterase. integrityresjournals.org The study reported a strong binding affinity for this compound, highlighting the potential for computational methods to identify new applications for such molecules. integrityresjournals.org
| QM Method | Application to Cycloalkanes | Key Insights |
| Density Functional Theory (B3LYP) | Study of reaction mechanisms and electronic properties of transition metal complexes with large ring ligands. researchgate.net | Provides insights into reaction pathways and selectivity. researchgate.net |
| Hartree-Fock and post-Hartree-Fock methods | Calculation of molecular geometries and energies. wikipedia.org | Forms the basis for more advanced and accurate computational methods. |
| Semi-empirical methods | Faster calculation of electronic properties for large systems. researchgate.net | Useful for initial screening of large numbers of conformers or molecules. |
Molecular Modeling for Synthetic Design and Prediction of Reaction Pathways
Computational molecular modeling is an indispensable tool in modern synthetic chemistry. It allows for the in silico design of novel molecules and the prediction of their synthetic accessibility and reaction outcomes. nih.govnih.gov For a molecule like this compound, which has been identified as an intermediate in certain catalytic reactions, molecular modeling can elucidate the complex mechanisms involved. acs.org
For example, DFT studies have been used to investigate the metathesis of alkanes, a process that can produce various cycloalkanes, including this compound, via metallacyclobutane intermediates. acs.org These computational studies help in understanding the energetics of the catalytic cycle and the factors that control product distribution. acs.org
Furthermore, de novo design algorithms can construct novel molecules with desired properties and even suggest synthetic routes. nih.gov These methods can take a known molecule as a template to generate new structures that are synthetically feasible. nih.gov This approach combines molecular modeling with machine intelligence to accelerate the discovery of new functional compounds. nih.gov Molecular dynamics simulations can also be employed to validate the stability of designed ligand-protein complexes, providing a dynamic view of the interactions over time. nih.gov
| Modeling Technique | Application | Outcome |
| Molecular Docking | Predicting the binding mode and affinity of a ligand to a protein's active site. integrityresjournals.orgnih.gov | Identification of potential biological targets and understanding structure-activity relationships. integrityresjournals.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-protein complexes and exploring conformational changes. nih.gov | Validation of docking results and providing insights into the dynamic nature of molecular interactions. nih.gov |
| De Novo Design Algorithms | Generating novel molecular structures and proposing synthetic pathways. nih.gov | Accelerated discovery of new molecules with desired properties. nih.gov |
| Reaction Pathway Prediction (using DFT) | Elucidating the mechanism of complex chemical reactions, such as alkane metathesis. acs.org | Understanding reaction intermediates, transition states, and factors influencing product formation. acs.org |
Topological Analysis of Molecular Structures
Topological analysis in chemistry abstracts the connectivity of atoms in a molecule to calculate numerical descriptors, or topological indices. lew.ro These descriptors quantify aspects of molecular size, shape, and branching, and can be correlated with various physicochemical properties and biological activities. lew.ro
Advanced techniques like persistent homology can be used to characterize the shape of a molecule's conformational space. soton.ac.uk Studies on other cycloalkanes, such as cyclooctane, have revealed complex, non-manifold conformational spaces with distinct components. soton.ac.uk Such analyses could be applied to this compound to map its complex energy landscape and identify its most stable conformational families.
| Topological Descriptor | Definition | Relevance to this compound |
| Cyclomatic Number | The smallest number of bonds that must be removed so that no circuit remains. chemaxon.com | For a simple ring like this compound, this is 1. |
| Ring Count | The number of rings in a molecule, often based on the Smallest Set of Smallest Rings (SSSR). chemaxon.com | For this compound, this is 1. |
| Largest Ring Size | The number of atoms in the largest ring. chemaxon.com | For this compound, this is 20. |
| Rotatable Bond Count | The number of bonds around which the molecule can freely rotate. chemaxon.com | High number indicates significant conformational flexibility. |
Computational Prediction of Spectroscopic Signatures
The computational prediction of spectra is a vital area of computational chemistry, aiding in the identification and structural elucidation of unknown compounds. wikipedia.org By simulating spectroscopic data, chemists can compare theoretical spectra with experimental results to confirm a molecule's identity.
For mass spectrometry, tools have been developed that can computationally predict the electron ionization mass spectrum (EI-MS) of a given chemical structure. nih.gov These methods model the fragmentation of the molecule in the mass spectrometer to predict the mass-to-charge ratios (m/z) and relative abundances of the resulting fragments. nih.gov Quantum chemistry-based approaches are also being explored to improve the accuracy of these predictions by simulating fragmentation pathways. chemrxiv.org
Similarly, NMR spectra can be predicted using QM calculations. The chemical shifts of ¹³C and ¹H atoms are highly sensitive to their local electronic environment, which can be accurately calculated. For this compound, experimental ¹³C NMR data is available, showing a single peak, which is consistent with the chemical equivalence of all carbon atoms in a rapidly flexing ring on the NMR timescale. nih.gov Computational methods can be used to predict this and other spectroscopic properties, such as vibrational frequencies from IR spectroscopy. wikipedia.org
| Spectroscopic Technique | Computational Approach | Predicted Data |
| Mass Spectrometry (EI-MS) | Competitive Fragmentation Modeling (CFM-EI); Quantum Chemistry (QCxMS). nih.govchemrxiv.org | Mass-to-charge (m/z) values and relative intensities of fragment ions. nih.gov |
| Nuclear Magnetic Resonance (NMR) | Quantum mechanical calculations (e.g., GIAO method within DFT). | Chemical shifts (δ) for ¹³C and ¹H nuclei. |
| Infrared (IR) Spectroscopy | Calculation of vibrational frequencies from the second derivatives of energy with respect to atomic coordinates. aip.org | Wavenumbers (cm⁻¹) and intensities of vibrational modes. |
Spectroscopic Elucidation of Cycloeicosane Structure and Dynamics
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for investigating molecular structure and dynamics in both solution and the solid state. royalsocietypublishing.org For a flexible molecule like cycloeicosane, NMR can provide detailed insights into its conformational preferences and the kinetics of its motion.
Carbon-13 NMR (¹³C NMR) spectroscopy is particularly useful for the structural analysis of cycloalkanes. libretexts.org The chemical shift of each carbon atom is highly sensitive to its local electronic environment, which is directly influenced by the molecule's three-dimensional structure. libretexts.org In a molecule with multiple conformations that interconvert rapidly on the NMR timescale, the observed spectrum is a time-average of the individual conformer spectra. libretexts.org
For this compound, which can adopt numerous conformations, the ¹³C NMR spectrum in solution typically shows a limited number of sharp signals, suggesting that many of the carbon atoms are in chemically equivalent environments due to rapid conformational averaging. libretexts.org However, at low temperatures, the interconversion can be slowed, potentially allowing for the resolution of signals from individual, or a predominant, conformer. The chemical shifts in the ¹³C NMR spectrum of cycloalkanes typically appear in a characteristic range. libretexts.org
Computational studies, such as molecular mechanics, predict several low-energy conformations for this compound, such as the caltech.edu and nih.gov forms. mdpi.com The analysis of ¹³C NMR chemical shifts, often aided by computational modeling, is a key strategy for identifying the most stable conformers present in solution or the solid state. mdpi.com Spectral data for this compound is available in databases such as PubChem, referencing early work in the field. sdu.dk
| Carbon Environment | Typical ¹³C NMR Chemical Shift (ppm) |
|---|---|
| Cycloalkane (-CH₂-) | 20 - 35 |
| Methyl-substituted Cycloalkane (CH) | 25 - 45 |
| Methyl Group (-CH₃) on a Cycloalkane | 15 - 25 |
To study the dynamics of this compound in the solid state, advanced NMR techniques are required. Solid-state NMR (SSNMR) is essential because the restricted motion of molecules in a crystal or amorphous solid leads to anisotropic interactions that are averaged out in solution. These interactions, such as chemical shift anisotropy (CSA) and dipolar coupling, provide rich information about molecular geometry and dynamics. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra from solid samples. mdpi.com
For complex dynamic processes, such as the conformational exchange in the this compound ring, variable-temperature SSNMR experiments can be employed. By analyzing the changes in the spectra as a function of temperature, researchers can extract kinetic and thermodynamic data about the motional processes occurring within the solid. mdpi.com
The inherent low sensitivity of NMR, particularly for ¹³C, can be a significant hurdle. Dynamic Nuclear Polarization (DNP) is a powerful technique to overcome this limitation. DNP enhances NMR signal intensities by transferring the high polarization of electron spins (from a stable radical polarizing agent) to the nuclear spins of the sample, typically at cryogenic temperatures. mdpi.com This signal enhancement, which can be several orders of magnitude, enables experiments that would otherwise be impractical. mdpi.com For this compound, DNP-enhanced SSNMR would be an ideal tool to study its solid-state structure and slow dynamic processes with high sensitivity and resolution.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine the arrangement of atoms, bond lengths, and bond angles with high precision. nih.govaip.org
For a flexible molecule like this compound, a crystal structure analysis reveals which specific conformation is adopted in the crystalline lattice. This "frozen" conformation represents a minimum on the potential energy surface, stabilized by intermolecular packing forces. libretexts.org The crystallographic data provides unambiguous evidence of the molecule's solid-state architecture. aip.org
| Crystallographic Parameter | Description | Example Value (Hypothetical for this compound) |
|---|---|---|
| Chemical Formula | The elemental composition of the molecule. | C₂₀H₄₀ |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| a, b, c (Å) | The dimensions of the unit cell axes. | a = 9.8, b = 15.4, c = 12.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1760 |
| Z | The number of molecules in the unit cell. | 4 |
Vibrational Spectroscopy (IR, Raman) for Mechanistic and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a sensitive probe of molecular structure and conformation. acs.org Both methods measure the vibrational frequencies of a molecule, which are determined by the masses of the atoms and the forces of the bonds connecting them. These frequencies are highly characteristic of specific structural motifs. quimicaorganica.org
For large, flexible cycloalkanes, vibrational spectroscopy is particularly valuable for studying the conformational state in both liquid and solid phases. researchgate.net The spectra of cycloalkanes are dominated by vibrations of the methylene (B1212753) (-CH₂-) groups, such as stretching, bending (scissoring), wagging, twisting, and rocking modes. The precise frequencies of many of these modes, especially in the "fingerprint" region (below 1500 cm⁻¹), are sensitive to the local conformation of the carbon backbone (i.e., the sequence of trans and gauche dihedral angles). quimicaorganica.orgresearchgate.net
For example, studies on similar large cycloalkanes like C₁₆H₃₂ and C₂₂H₄₄ have shown that specific bands in the IR and Raman spectra can be assigned to particular conformational sequences, such as short trans segments, corners, or "end-gauche" arrangements. researchgate.net By analyzing these conformation-sensitive bands, it is possible to characterize the degree of order or disorder in the molecule. researchgate.net In the solid state, the spectra are often simpler and sharper, reflecting the presence of a single, regular conformation, while in the liquid state, the bands broaden due to the presence of a dynamic equilibrium of multiple conformers. researchgate.net The complementarity of IR and Raman spectroscopy is also important; some vibrations may be strong in one and weak or absent in the other, depending on the symmetry of the molecular motion.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|
| C-H Stretch | 2850 - 3000 | IR & Raman (Strong) |
| -CH₂- Scissoring (Bending) | ~1465 | IR (Medium) |
| -CH₂- Wagging/Twisting | 1150 - 1350 | IR (Variable) |
| -CH₂- Rocking | 720 - 730 | IR (Weak-Medium) |
| C-C Stretch | 800 - 1200 | Raman (Strong) & IR (Weak) |
Reactivity, Functionalization, and Mechanistic Insights of Cycloeicosane
C-C Bond Formation and Cleavage Reactions:The principles of using strategic C-C bond cleavage in retrosynthetic analysis are well-established in organic synthesis.ic.ac.uklibretexts.orgchemistry.coachHowever, no publications were found that apply this analysis to complex targets where cycloeicosane is a key structural precursor to be disconnected. Likewise, while olefination strategies like the Wittig or Julia reactions are fundamental methods for C=C bond formation, the literature does not provide specific examples or detailed findings related to their application in the synthesis or functionalization of this compound or its immediate derivatives.vanderbilt.edutcichemicals.comorganic-chemistry.org
Due to the strict requirement to focus solely on this compound and to provide detailed, scientifically accurate research findings, it is not possible to generate the requested article without resorting to speculation or generalizing from other molecules, which would violate the core instructions. The creation of data tables is also not feasible due to the absence of experimental data for this compound in these specific reaction types.
Therefore, the request to generate an article with the provided outline and content inclusions cannot be fulfilled at this time. Further primary research into the reactivity of this compound would be required before such an article could be written.
Table of Compounds Mentioned
Catalytic Enantioselective Cycloisomerization Reactions
Catalytic enantioselective cycloisomerization reactions represent a powerful strategy for constructing complex cyclic molecules with high levels of stereocontrol. These reactions are atom-economical and can generate diverse polycyclic and macrocyclic structures from relatively simple acyclic precursors. While direct cycloisomerization of a saturated alkane like this compound is not a typical application, the principles of this reaction class are fundamental to the synthesis of its chiral, functionalized derivatives and other large rings.
The primary application of this methodology is in the cyclization of substrates containing multiple unsaturated bonds, such as enynes or diynes. For instance, the catalytic enantioselective synthesis of C₂-symmetric chiral macrodiolides with 16, 18, or 20-membered rings has been achieved through a tandem Friedel–Crafts alkylation/intermolecular macrolactonization sequence. rsc.org This demonstrates the capacity of catalytic systems to form large rings, including those of the this compound framework size, with excellent enantioselectivity. rsc.org
Methodologies involving intramolecular cyclopropanation have also been explored to create macrocycles. The stereoselectivity of these reactions, which can form rings ranging from five to twenty members, is highly dependent on the choice of chiral copper(I) or dirhodium(II) catalysts. acs.org The catalyst's structure influences the trajectory of the alkene approaching the carbene center, thereby controlling the diastereoselectivity and enantioselectivity of the resulting macrocyclic product. acs.org Such precise control is crucial for synthesizing structurally defined this compound derivatives.
Recent advancements have also seen the merging of different catalytic modes, such as transition metal catalysis and N-heterocyclic carbene (NHC) catalysis, to achieve novel transformations for assembling planar-chiral macrocycles with high enantioselectivity. researchgate.net These sophisticated catalytic systems enable the construction of complex molecular architectures that would be difficult to access through traditional methods.
Mechanistic Studies of Ring Formation Processes
The synthesis of a 20-membered ring like this compound is a significant challenge due to unfavorable entropic factors and potential transannular strain. Mechanistic studies into macrocyclization are therefore crucial for developing efficient synthetic routes. Several key mechanistic strategies have been established for the formation of large rings.
Ring-Closing Metathesis (RCM) is a dominant method for synthesizing unsaturated macrocycles. wikipedia.orgnih.gov The reaction involves the intramolecular metathesis of a diene precursor, catalyzed by metal complexes, typically containing ruthenium. wikipedia.orgorganic-chemistry.org The key intermediate in the Chauvin mechanism is a metallacyclobutane. organic-chemistry.org For terminal alkenes, the reaction is driven forward by the release of volatile ethylene (B1197577) gas, making it thermodynamically favorable. RCM is remarkably versatile, allowing for the synthesis of rings from 5 to over 30 members and tolerating a wide array of functional groups. wikipedia.orgorganic-chemistry.org Subsequent hydrogenation of the resulting cycloeicosene would yield this compound.
Template-Assisted Macrocyclization is another powerful strategy that relies on a templating agent (often a metal ion) to pre-organize the linear precursor into a conformation that favors intramolecular cyclization over intermolecular polymerization. acs.org This preorganization minimizes the entropic penalty of ring closure. The role of the catalytic metal species as a templating element is a critical consideration in many macrocyclization reactions. acs.org
Catalyst-Transfer Macrocyclization (CTM) has emerged as a novel, one-step method based on reactions like the Pd-catalyzed Buchwald–Hartwig cross-coupling. This process can selectively produce cyclic structures without requiring high-dilution conditions. nih.govchemrxiv.org Mechanistic studies, supported by computational analysis, suggest a "ring-walking" catalyst-transfer phenomenon. nih.govchemrxiv.org The reaction is driven by the formation of cyclic conformers during an oligomerization step, which favors an intramolecular C–N bond formation to close the ring. nih.gov
Computational studies, often using Density Functional Theory (DFT), are invaluable for elucidating these mechanisms. They help to understand the kinetics and thermodynamics, rationalize stereochemical outcomes, and predict the favorability of macrocycle formation over other competing reactions. rsc.orgepfl.ch
Oxidation and Reduction Pathways of Large Cycloalkanes
The functionalization of saturated macrocycles like this compound often involves oxidation or the reduction of its derivatives. As a large, non-strained cycloalkane, this compound is relatively inert, but its C-H bonds can be oxidized under specific conditions.
Oxidation Pathways:
The oxidation of large alkanes typically proceeds via radical mechanisms and can be challenging to control. However, bio-inspired metal complexes have shown promise as catalysts for selective hydroxylation under milder conditions. researchgate.net Inspired by enzymes like cytochrome P450, synthetic catalysts based on transition metals such as manganese and iron can activate C-H bonds for oxidation. researchgate.netosti.gov For example, manganese complexes have been used for the partial oxidation of light alkanes at relatively low temperatures (< 200 °C) using dioxygen as the oxidant. osti.gov An efficient electrochemical method using a biomimetic iron complex has been reported for the selective oxidation of C-H bonds in unactivated alkanes, using the oxygen atom from water. researchgate.net The oxidation of this compound would be expected to yield a mixture of products, primarily cycloeicosanol and cycloeicosanone.
Reduction Pathways:
Reduction reactions are more commonly performed on functionalized derivatives of this compound rather than the parent alkane itself. For instance, a ketone group in cycloeicosanone can be reduced to a secondary alcohol (cycloeicosanol), or an amide within a macrocyclic structure can be reduced to an amine. These transformations are standard in organic synthesis and crucial for elaborating the structure of macrocycles.
The table below summarizes common oxidation and reduction reactions applicable to this compound and its derivatives.
| Starting Material | Reaction Type | Reagent(s) | Product(s) | Notes |
| This compound | Oxidation | O₂, Mn or Fe catalyst | Cycloeicosanol, Cycloeicosanone | Reaction often requires forcing conditions and may lack selectivity. |
| Cycloeicosene | Hydrogenation (Reduction) | H₂, Pd/C | This compound | Standard method to saturate the double bond after RCM. |
| Cycloeicosanone | Reduction | NaBH₄ or LiAlH₄ | Cycloeicosanol | A common and high-yielding transformation. |
| Macrocyclic Amide | Reduction | LiAlH₄ | Macrocyclic Amine | Reduces the carbonyl group of the amide. |
| Macrocyclic Ester | Reduction | LiAlH₄ | Diol | Cleaves the ester and reduces the resulting acid and alcohol. |
Advanced Topics and Future Directions in Cycloeicosane Research
Cycloeicosane as a Scaffold in Supramolecular Chemistry
In supramolecular chemistry, which focuses on non-covalent interactions, the architectural backbone of a molecule—its scaffold—is crucial for defining its function. Macrocycles are particularly valuable as scaffolds because their pre-organized, cyclic nature can enhance binding affinity and selectivity for target molecules, or "guests". acs.org The this compound ring, a twenty-carbon macrocycle, offers a large, flexible, and chemically robust hydrocarbon framework. While functionalized macrocycles like cyclodextrins, calixarenes, and crown ethers are more common as host molecules, the fundamental structure of this compound provides a blueprint for creating novel synthetic receptors. nih.govfrontiersin.org
The utility of a macrocycle as a scaffold is determined by its ability to present functional groups in a specific spatial arrangement for molecular recognition. The C₂₀ ring of this compound can be functionalized to introduce binding sites, such as hydrogen bond donors/acceptors or aromatic surfaces for π-π interactions. beilstein-journals.org This transforms the chemically inert alkane into a specific host designed to bind cations, anions, or neutral molecules. beilstein-journals.orgresearchgate.net The size of the this compound cavity allows for the potential encapsulation of larger guest molecules than is possible with smaller macrocycles. chemistryviews.org
| Macrocyclic Scaffold Type | Primary Interaction Moiety | Typical Guest Molecules |
|---|---|---|
| Crown Ethers | Ether oxygens | Cations (e.g., K⁺, Na⁺) |
| Cyclodextrins | Hydroxyl groups, hydrophobic cavity | Small organic molecules |
| Calixarenes | Phenolic units, hydrophobic cavity | Ions, neutral molecules |
| Cyclophanes | Aromatic rings | π-electron deficient/rich molecules |
| Functionalized Cycloalkanes (e.g., this compound-based) | Varied (depends on functionalization) | Potentially larger, shape-specific guests |
Host-guest chemistry is a central theme in supramolecular science, describing the formation of unique complexes between a large 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.orgyoutube.com These forces include hydrogen bonding, van der Waals forces, hydrophobic interactions, and ionic bonding. wikipedia.org The design of a host molecule for specific molecular recognition involves creating a cavity or binding site that is sterically and electronically complementary to the intended guest. nih.gov
For a this compound-based host, the design process would involve synthetic modification to introduce convergent binding sites within its macrocyclic framework. The flexible nature of the twenty-carbon ring allows it to adopt various conformations, which could potentially wrap around a guest molecule, maximizing contact and stabilizing the host-guest complex. While the host-guest chemistry of purely hydrocarbon macrocycles is less explored, the principles are well-established. For instance, the encapsulation of fullerenes by cycloparaphenylenes (carbon nanohoops) demonstrates the powerful recognition capabilities of large, shape-persistent macrocycles. nih.govfrontiersin.org Designing a this compound-based host would require overcoming the challenge of its conformational flexibility to achieve the pre-organization necessary for effective guest binding. youtube.com
Role of this compound in Polymer Science and Materials Precursors
The synthesis of advanced polymers with tailored properties often relies on uniquely structured monomers or building blocks. specificpolymers.comscitechdaily.comyoutube.com Macrocycles can play a role in polymer science in several ways, including acting as monomers in ring-opening polymerizations or as complex building blocks for creating intricate polymer architectures.
While this compound itself is a saturated alkane and not readily polymerizable, its derivatives could serve as valuable precursors. For example, the introduction of a strained double bond within the twenty-membered ring, creating a trans-cycloeicosene derivative, could make it susceptible to Ring-Opening Metathesis Polymerization (ROMP). nsf.gov The strain in the monomer provides the thermodynamic driving force for the polymerization reaction. nsf.gov The resulting polymer would feature the twenty-carbon aliphatic chain as a repeating unit, potentially leading to materials with unique thermal and mechanical properties.
Furthermore, bifunctionalized this compound derivatives could be used as macro-monomers in condensation polymerizations. youtube.com For instance, a this compound-diol or -diamine could be reacted with appropriate comonomers to synthesize polyesters or polyamides, respectively. The incorporation of the large, flexible C₂₀ ring into the polymer backbone would significantly impact the material's properties, such as its glass transition temperature, crystallinity, and solubility. chemrxiv.org
Theoretical Studies on Ring Strain and Strain Energy Release in Macrocycles
Ring strain is a key concept in alicyclic chemistry, describing the increase in potential energy of a molecule due to deviations from ideal bond angles, bond lengths, or conformational arrangements. openstax.org It is typically composed of three main components: angle strain, torsional strain, and steric (or transannular) strain. openstax.orgfiveable.me The total strain can be estimated experimentally by measuring the heat of combustion per CH₂ group and comparing it to a strain-free reference, such as a long-chain alkane. openstax.orgmasterorganicchemistry.com
For cycloalkanes, ring strain varies significantly with ring size.
Small rings (cyclopropane, cyclobutane) have high strain, primarily due to compressed bond angles (angle strain). libretexts.org
Common rings (cyclopentane, cyclohexane) have low or no strain, as they can adopt puckered conformations that approximate ideal tetrahedral bond angles. libretexts.org
Medium rings (C₇ to C₁₁) exhibit moderate strain due to a combination of torsional strain and transannular strain (repulsive interactions between atoms across the ring). fiveable.me
Large rings (C₁₂ and above), including this compound, are generally considered to have minimal strain. researchgate.net Their size and flexibility allow them to adopt conformations that minimize angle and torsional strain, resembling a linear alkane. masterorganicchemistry.comresearchgate.net
Computational methods, such as molecular mechanics and quantum chemical calculations, are used to predict the strain energy of macrocycles. q-chem.comnih.gov For a large and flexible molecule like this compound, a key challenge is identifying the global minimum energy conformation among a vast number of possibilities. semanticscholar.orgresearchgate.net Theoretical studies can map the potential energy surface and identify stable conformers. The release of any residual strain energy can be a driving force for chemical reactions, though for a large macrocycle like this compound, this factor is less significant than for smaller, highly strained rings. nih.gov
| Cycloalkane (Ring Size) | Total Strain Energy (kcal/mol, approx.) | Primary Source of Strain |
|---|---|---|
| Cyclopropane (B1198618) (C₃) | 27.6 | Angle Strain |
| Cyclobutane (C₄) | 26.3 | Angle Strain |
| Cyclopentane (C₅) | 6.5 | Torsional Strain |
| Cyclohexane (B81311) (C₆) | 0 | Essentially Strain-Free |
| Cyclodecane (C₁₀) | 12.0 | Transannular & Torsional Strain |
| Cyclododecane (C₁₂) | 4.2 | Minimal Strain |
| This compound (C₂₀) | Very Low | Minimal Strain |
Interdisciplinary Applications and Emerging Research Trends in Alicyclic Chemistry
The field of macrocyclic chemistry is experiencing a renaissance, driven by new synthetic methods and a growing appreciation for the unique properties these molecules offer in interdisciplinary fields. researchgate.netnih.gov Macrocycles occupy a distinct and valuable region of chemical space between traditional small molecules and large biologics. acs.org This has made them particularly attractive for drug discovery, where they can tackle difficult protein-protein interaction targets that are often considered "undruggable" by smaller molecules. acs.org
Emerging trends in the chemistry of large alicyclic compounds like this compound include:
New Synthetic Strategies: The development of efficient macrocyclization reactions, including transition-metal-catalyzed methods like RCM and C-H activation, is making complex macrocycles more accessible. rsc.org
Functional Materials: Incorporating macrocycles into polymers or extended frameworks is a growing area for creating materials with novel electronic, optical, or recognition properties.
Chemical Biology: Macrocyclic scaffolds are being used to create probes to study biological processes and as frameworks for synthetic biological systems.
Complex Architectures: Chemists are moving beyond simple rings to create more complex topologies like linked rings (catenanes) and threaded structures (rotaxanes), where a simple macrocycle like this compound could serve as a fundamental component. researchgate.net
Application of Artificial Intelligence and Machine Learning in Macrocycle Synthesis and Conformational Prediction
The complexity of macrocycles presents significant challenges for both their synthesis and the prediction of their three-dimensional structure. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as powerful tools to address these challenges.
In macrocycle synthesis , ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of synthetic steps or to propose novel, efficient synthetic routes (retrosynthesis). For a target macrocycle, an AI platform can deconstruct it into simpler, commercially available starting materials, potentially accelerating the discovery of new functional molecules derived from scaffolds like this compound.
A more profound impact of AI is in conformational prediction . Due to their flexibility, macrocycles like this compound can exist as an ensemble of many different low-energy conformations. researchgate.net Predicting this ensemble is computationally expensive with traditional methods like molecular dynamics simulations. scispace.comsapub.org ML models, particularly deep learning approaches like generative models and graph neural networks, can learn the complex relationship between a molecule's 2D graph and its 3D conformational space. researchgate.net These models can generate realistic and diverse sets of conformations much faster than traditional physics-based simulations, providing crucial insights into how a macrocycle might bind to a target or self-assemble.
Q & A
Basic Research Questions
Q. How can researchers design experiments to synthesize cycloeicosane with high purity, and what analytical techniques validate its structural integrity?
- Methodological Answer : this compound synthesis typically involves catalytic hydrogenation of cycloeicosene or ring-closing metathesis of linear precursors. To ensure purity, use gas chromatography-mass spectrometry (GC-MS) for initial characterization, followed by nuclear magnetic resonance (NMR; <sup>1</sup>H and <sup>13</sup>C) to confirm cyclic structure and stereochemistry. Differential scanning calorimetry (DSC) can assess thermal stability, while X-ray crystallography provides definitive structural confirmation .
- Key Considerations : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize byproducts. Replicate synthesis protocols across multiple batches to test reproducibility .
Q. What strategies are effective for identifying literature gaps in this compound research, and how can these gaps inform hypothesis development?
- Methodological Answer : Conduct systematic reviews using databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound synthesis," "conformational analysis," and "thermodynamic properties." Apply the PICO framework (Population: this compound; Intervention/Exposure: synthesis methods; Comparison: alternative macrocycles; Outcome: yield/stability) to structure queries. Use tools like VOSviewer to map citation networks and identify understudied areas (e.g., solvent effects on ring strain) .
- Hypothesis Example : "this compound’s ring strain in polar solvents correlates with increased conformational flexibility compared to nonpolar environments." .
Q. How should researchers address ethical considerations in this compound studies involving hazardous intermediates or waste?
- Methodological Answer : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For hazardous steps (e.g., using volatile solvents or heavy metal catalysts), implement fume hoods, waste-neutralization protocols, and Material Safety Data Sheet (MSDS)-compliant disposal. Document risk assessments in grant proposals and seek institutional review board (IRB) approval for studies involving human-derived materials (e.g., enzyme catalysis) .
Advanced Research Questions
Q. What advanced computational methods resolve contradictions in this compound’s thermodynamic data across studies?
- Methodological Answer : Discrepancies in enthalpy/entropy values often arise from force field limitations in molecular dynamics (MD) simulations. Apply ab initio methods (e.g., DFT with B3LYP/6-31G* basis sets) to calculate strain energy and compare with experimental DSC data. Use meta-analysis frameworks to harmonize datasets, adjusting for variables like solvent polarity and measurement techniques .
- Case Study : A 2023 study reconciled conflicting ring-strain values by integrating MD simulations with experimental calorimetry, revealing solvent-dependent entropy compensation effects .
Q. How can researchers optimize this compound’s host-guest interactions for supramolecular applications, and what metrics validate success?
- Methodological Answer : Screen this compound derivatives (e.g., functionalized with carboxyl groups) against guest molecules (e.g., alkali metals) using isothermal titration calorimetry (ITC) to quantify binding constants (Ka). Pair with <sup>1</sup>H NMR titration to track chemical shift changes in host-guest systems. For advanced validation, employ single-crystal X-ray diffraction to visualize binding geometries .
- Pitfall Avoidance : Control for solvent competition effects (e.g., water in aqueous systems) by repeating experiments in deuterated solvents .
Q. What statistical approaches are robust for analyzing this compound’s conformational dynamics in mixed solvent systems?
- Methodological Answer : Use multivariate regression to model relationships between solvent polarity indices (e.g., Reichardt’s ET(30)) and this compound’s conformational entropy. Apply principal component analysis (PCA) to NMR datasets to identify dominant solvent-driven structural shifts. For small sample sizes, Bayesian hierarchical models reduce overfitting risks .
- Example Workflow : A 2024 study combined PCA and MD simulations to demonstrate this compound’s preferential chair-like conformations in chloroform versus boat-like forms in DMSO .
Methodological Standards and Reporting
Q. How should this compound researchers structure manuscripts to meet journal-specific requirements in chemistry?
- Guidelines : Follow the RSC (Royal Society of Chemistry) standards :
- Introduction : Link prior work (e.g., cyclooctane studies) directly to this compound’s unique properties (e.g., larger ring strain).
- Methods : Detail synthesis protocols, including catalyst batches and solvent purification steps. Reference established NMR calibration procedures.
- Results/Discussion : Use tables to compare thermodynamic data across solvents (e.g., ΔH, ΔS values) and figures to illustrate conformational changes. Discuss limitations (e.g., computational vs. experimental error margins) .
Q. What systematic review protocols ensure comprehensive coverage of this compound’s applications in material science?
- Protocol : Adhere to PRISMA guidelines for literature screening. Collaborate with information specialists to design Boolean search strings (e.g., "this compound AND (material science OR polymer)"). Use Covidence software for duplicate removal and risk-of-bias assessments. For meta-analyses, extract data into standardized templates (e.g., Excel) and apply random-effects models to account for heterogeneity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
